Methyl 2,5-dimethylpiperidine-4-carboxylate
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Overview
Description
Methyl 2,5-dimethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of 2,5-dimethylpiperidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2,5-dimethylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Similar in structure but lacks the additional methyl groups at positions 2 and 5.
Methyl 2,6-dimethylpiperidine-4-carboxylate: Similar but with methyl groups at positions 2 and 6 instead of 2 and 5.
Uniqueness
Methyl 2,5-dimethylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other piperidine derivatives may not be as effective .
Biological Activity
Methyl 2,5-dimethylpiperidine-4-carboxylate is a compound of interest within the field of medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with two methyl groups at the 2 and 5 positions and an ester functional group at the 4 position. The structural formula can be represented as follows:
This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications in the piperidine structure could enhance cytotoxicity against breast cancer cells (MDA-MB-231) and cholangiocarcinoma cells .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with piperidine derivatives. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and enhanced therapeutic efficacy .
Case Studies
Study 1: Antitumor Activity
A study investigated the effects of this compound on tumor xenografts in immunocompromised mice. Results indicated a significant reduction in tumor size following treatment with this compound compared to control groups. The study highlighted its potential as an effective anticancer agent .
Study 2: Neuroprotective Mechanisms
In vitro assays demonstrated that this compound could effectively inhibit AChE activity. This inhibition was associated with reduced cell death in neuronal cell cultures exposed to neurotoxic agents. These findings suggest that this compound could be further explored as a neuroprotective agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2,5-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-5-10-7(2)4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
SZECQDVGKJMCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)C(=O)OC |
Origin of Product |
United States |
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